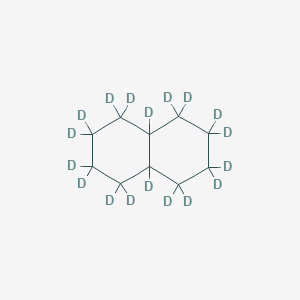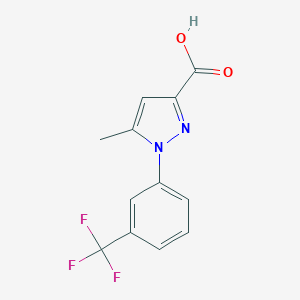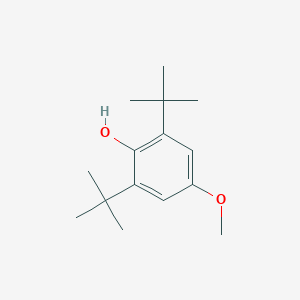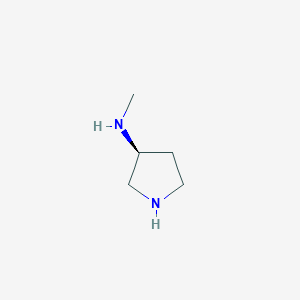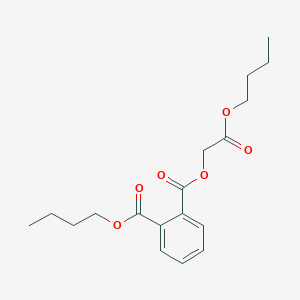![molecular formula C12H22FNO B167201 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) CAS No. 136734-70-8](/img/structure/B167201.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a chemical compound that belongs to the pyrrolidine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in tumor growth and viral replication. The compound may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects:
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that the compound may induce apoptosis in cancer cells, inhibit viral replication, and modulate immune function. The compound has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research purposes. The compound has also been shown to exhibit potent biological activity, making it a promising candidate for drug development. However, the limitations of the compound include its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI). One direction is to investigate the compound's potential as a chiral building block in the synthesis of pharmaceuticals. Another direction is to explore the compound's mechanism of action and its potential use in cancer and viral therapy. Additionally, further studies are needed to evaluate the compound's toxicity and side effects in preclinical models. Finally, the compound's potential applications in material science, such as in the synthesis of polymers and nanomaterials, should also be explored.
Conclusion:
In conclusion, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) is a promising compound with potential applications in medicinal chemistry and material science. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound has several advantages for lab experiments, but its limitations, such as toxicity and potential side effects, need to be carefully evaluated. Future research directions include exploring the compound's potential as a chiral building block, investigating its mechanism of action, evaluating its toxicity and side effects, and exploring its potential applications in material science.
Méthodes De Synthèse
The synthesis of Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) involves the reaction of 1,3-dimethyl-2-imidazolidinone with 2-fluoro-3-methyl-1-oxopentane in the presence of a base catalyst. This reaction leads to the formation of the desired pyrrolidine compound. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor and antiviral activities. The compound has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals. In addition, Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]-(9CI) has been used as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
136734-70-8 |
|---|---|
Formule moléculaire |
C12H22FNO |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
(2R,3S)-1-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpentan-1-one |
InChI |
InChI=1S/C12H22FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h8-11H,5-7H2,1-4H3/t8-,9-,10-,11+/m0/s1 |
Clé InChI |
WJZJHPNNPHRHER-XWLWVQCSSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](C(=O)N1[C@H](CC[C@@H]1C)C)F |
SMILES |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
SMILES canonique |
CCC(C)C(C(=O)N1C(CCC1C)C)F |
Synonymes |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2S*,3R*),2alpha,5beta]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



